molecular formula C15H15N3O2 B2646267 2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448069-55-3

2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No. B2646267
CAS RN: 1448069-55-3
M. Wt: 269.304
InChI Key: QSENHIIVIDNSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is a complex organic molecule. It contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyrimidine ring . This core is substituted with a 4-methoxyphenyl group and an ethanone group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,4-d]pyrimidine core, a 4-methoxyphenyl group, and an ethanone group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrrolo[3,4-d]pyrimidine core and the substituent groups . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Imaging Applications in Parkinson's Disease

The synthesis of derivatives related to "2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone" has been explored for potential imaging applications in Parkinson's disease. One study focused on the synthesis of [11C]HG-10-102-01, a compound derived from similar structures, as a new potential PET agent for imaging LRRK2 enzyme activity, which is implicated in Parkinson's disease. The synthesis involved multiple steps, including O-[11C]methylation, and yielded a product with high radiochemical purity and specific activity, suggesting its potential for in vivo imaging applications (Wang et al., 2017).

Conducting Polymers and Material Science

In the field of material science, derivatives of "this compound" have been used to synthesize conducting polymers. A study synthesized a series of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, evaluating the effects of substituents on their properties. These polymers showed promising electrical conductivity and thermal stability, indicating their potential for use in electronic devices (Pandule et al., 2014).

Novel Oxo Pyrimido Pyrimidine Derivatives

Another area of research has involved the synthesis of novel oxo pyrimido pyrimidine derivatives from precursors related to "this compound." These derivatives have been synthesized to explore their pharmacological and biological activities, with the synthesis process involving Claisen-Schmidt condensation reactions and further reactions to introduce various functional groups (Jadhav et al., 2022).

Anion Binding Properties and Molecular Recognition

Research on calix[4]pyrroles containing deep cavities and fixed walls derived from similar chemical structures has been conducted to study their anion binding properties. These molecules, which can be converted into 4-methoxyphenyl derivatives, have shown unique selectivities and binding effects due to the 'walls' of the cavities, demonstrating their potential in molecular recognition applications (Anzenbacher et al., 1999).

properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-13-4-2-11(3-5-13)6-15(19)18-8-12-7-16-10-17-14(12)9-18/h2-5,7,10H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSENHIIVIDNSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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